molecular formula C13H18O5 B1246355 2,4,5-Trimethoxyhydrocinnamic acid methyl ester

2,4,5-Trimethoxyhydrocinnamic acid methyl ester

Cat. No. B1246355
M. Wt: 254.28 g/mol
InChI Key: SULPGCHHOCMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxyhydrocinnamic acid methyl ester is a natural product found in Cordia alliodora with data available.

Scientific Research Applications

Chemical Synthesis and Modification

2,4,5-Trimethoxyhydrocinnamic acid methyl ester is involved in the synthesis of various chemical compounds. For instance, it plays a role in the rapid lactonization process to form hydrocoumarin, which is a significant reaction in chemical biology and related fields (Levine & Raines, 2012). Another study highlighted the microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora, which demonstrates its utility in efficient and quick chemical synthesis processes (Sinha et al., 2003).

Biological Activities and Drug Discovery

Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, closely related to 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, reveals their potential as therapeutic agents with a wide range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities (Zhao et al., 2019). This suggests that derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester might also possess significant biological activities useful in drug discovery.

Photoreactive Materials

Some studies have focused on the photoreactivity of compounds derived from cinnamic acid. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to form cycloaddition products, indicating the potential use of these derivatives in photoreactive materials (Schrader et al., 1994). Similarly, poly(ester-imide)s derived from aminocinnamic acid and other components have shown photoreactive properties, which could be relevant for the derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester (Kricheldorf et al., 1995).

Antioxidant and Antimicrobial Activities

Polyhydroxycinnamic acid esters, which may include derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The research found that some of these esters exhibit significant antioxidant and antibacterial activities (Venkateswarlu et al., 2006). Moreover, derivatives of hydroxycinnamic acids have been shown to protect PC12 cells against oxidative stress, highlighting their potential in neuroprotection and antioxidant therapy (Garrido et al., 2012).

properties

Product Name

2,4,5-Trimethoxyhydrocinnamic acid methyl ester

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-(2,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3

InChI Key

SULPGCHHOCMNSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)OC)OC)OC

synonyms

methyl 3-(2,4,5-trimethoxyphenyl)propionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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